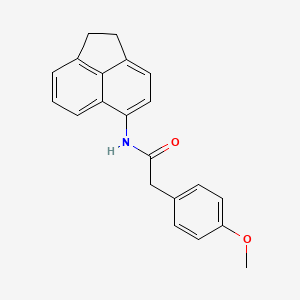

![molecular formula C20H18N4O2S2 B2490980 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 863001-65-4](/img/structure/B2490980.png)

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves regio-selective processes, employing reactions between substituted aldoximes and benzoisothiazole in the presence of chloramine-T or similar reagents to yield compounds with potential biological activities (Byrappa et al., 2017). Innovative synthetic protocols also include one-pot, three-component reactions under aqueous conditions, facilitating the efficient production of benzothiazole derivatives without the need for catalysts or ligands (Dileep & Murty, 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the target compound, is characterized by their benzothiazole backbone, often substituted with various functional groups to modify their chemical and physical properties. X-ray diffraction analysis and other spectroscopic methods are commonly used to confirm these structures (Said et al., 2020).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a range of chemical reactions, influenced by their functional groups. They exhibit potent cytotoxic and antiproliferative activities, indicating their reactivity and potential as bioactive compounds (Al-Soud et al., 2010).

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Design and Synthesis : This compound has been a part of studies exploring the design and synthesis of benzothiazole, pyrimidine, and piperazine derivatives. These studies typically aim at developing compounds with significant pharmacological properties, particularly anticancer and anti-inflammatory activities (Ghule, Deshmukh, & Chaudhari, 2013).

Anticancer Properties : Research has demonstrated that derivatives of this compound exhibit potent anticancer activities. For instance, certain derivatives showed significant effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines (Al-Soud et al., 2010).

Antimicrobial Activities : Several studies have synthesized derivatives of this compound and evaluated them for antimicrobial properties. These derivatives have shown variable and considerable antibacterial activity (Patel, Agravat, & Shaikh, 2011).

Anti-acetylcholinesterase Activity : Some derivatives of this compound have been investigated for their potential anticholinesterase properties. These studies have identified certain derivatives as effective anticholinesterase agents, suggesting their potential use in treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Anti-Breast Cancer Activity : Certain derivatives have been synthesized and evaluated for their efficacy against breast cancer cell lines, showing promising inhibitory activity. This highlights the potential of these compounds in developing new cancer therapies (Abdelgawad et al., 2013).

Corrosion Inhibition : Beyond pharmacological applications, some benzothiazole derivatives have been studied for their potential as corrosion inhibitors, demonstrating their versatility in various fields (Hu et al., 2016).

Propriétés

IUPAC Name |

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-2-4-17-13(3-1)21-19(27-17)23-5-7-24(8-6-23)20-22-14-11-15-16(12-18(14)28-20)26-10-9-25-15/h1-4,11-12H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPSPPFFSFGWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=CC6=C(C=C5S4)OCCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

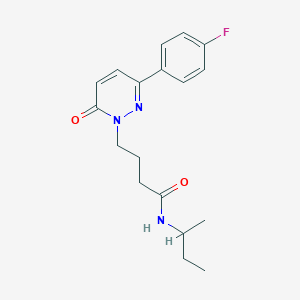

![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)

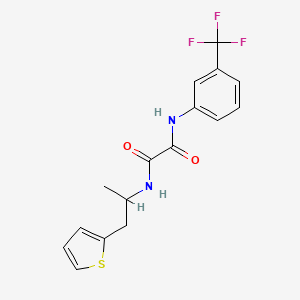

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)

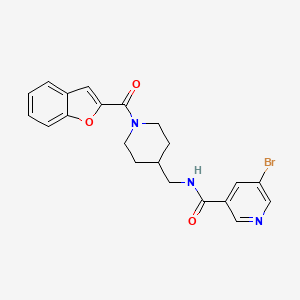

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)

![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)

![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)

![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)